molecular formula C15H25N3O3 B2431942 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1207054-90-7

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2431942
CAS No.: 1207054-90-7
M. Wt: 295.383
InChI Key: OTJOCUVVEVJUDB-UHFFFAOYSA-N
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Description

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a complex organic compound that features a furan ring, a piperidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting furan-2-carbaldehyde with piperidine in the presence of a suitable catalyst.

    Urea Formation: The next step involves the reaction of the piperidine intermediate with an isocyanate derivative to form the urea moiety. This reaction is typically carried out under mild conditions to prevent decomposition of the intermediate.

    Final Coupling: The final step involves the coupling of the urea derivative with 2-methoxyethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-ethoxyethyl)urea: Similar structure with an ethoxy group instead of a methoxy group.

    1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-hydroxyethyl)urea: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-20-10-6-16-15(19)17-11-13-4-7-18(8-5-13)12-14-3-2-9-21-14/h2-3,9,13H,4-8,10-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJOCUVVEVJUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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